

Unveiling the Structure of Voriconazole EP Impurity D-d3: A Technical Guide

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Compound of Interest

Compound Name: Voriconazole EP impurity D-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Voriconazole EP Impurity D and its deuterated analogue, **Voriconazole EP Impurity D-d3**. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the positive identification and characterization of these compounds, which is critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Voriconazole.

Introduction to Voriconazole and its Impurities

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious fungal infections.[1][2] As with any pharmaceutical manufacturing process, impurities can arise, and their identification and control are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Voriconazole EP Impurity D is a known process-related impurity of Voriconazole. It is identified as the (2S,3R)-enantiomer of Voriconazole, also known as epi-Voriconazole.[3][4] The use of stable isotope-labeled internal standards, such as **Voriconazole EP Impurity D-d3**, is crucial for the accurate quantification of impurities in pharmacokinetic and metabolic studies.[5]

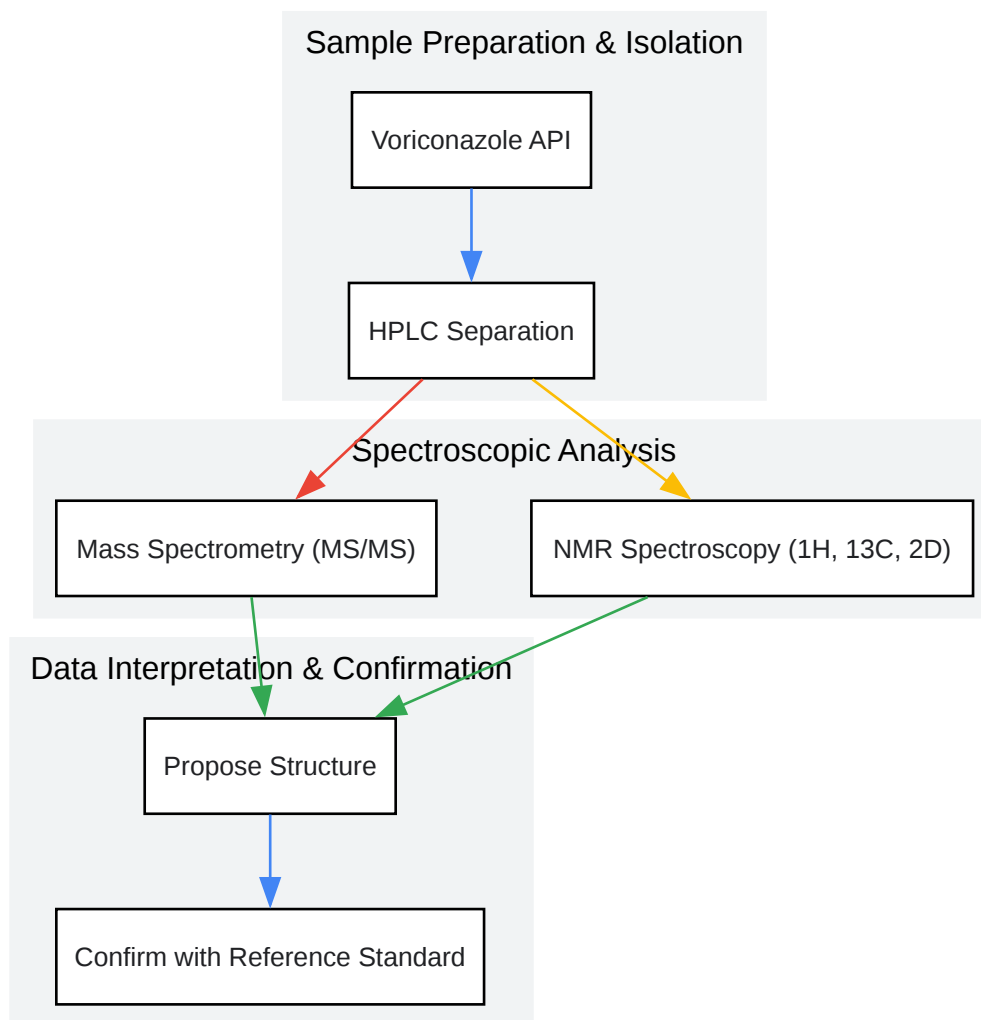
Table 1: Chemical Identity of Voriconazole EP Impurity D

Parameter	Value
Systematic Name	(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[4]
Synonyms	epi-Voriconazole, Voriconazole (2S,3R)-Enantiomer[4]
CAS Number	137234-63-0[3][6]
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₅ O[6]
Molecular Weight	349.32 g/mol [6]

Analytical Approach to Structure Elucidation

The structural elucidation of Voriconazole EP Impurity D and its d3 analogue relies on a combination of chromatographic separation and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for the isolation of the impurity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for definitive structure confirmation.

General Workflow for Impurity Structure Elucidation



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Caption: Experimental workflow for impurity identification.

Mass Spectrometry Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the impurity, which aids in confirming its identity and, in the case of the d3 analogue, the location of the deuterium labels.

Experimental Protocol: LC-MS/MS

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with a UHPLC system is recommended.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m) is suitable.
 - Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Mode: Full scan for accurate mass measurement and product ion scan (MS/MS) for fragmentation analysis.
 - Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation.

Data Interpretation

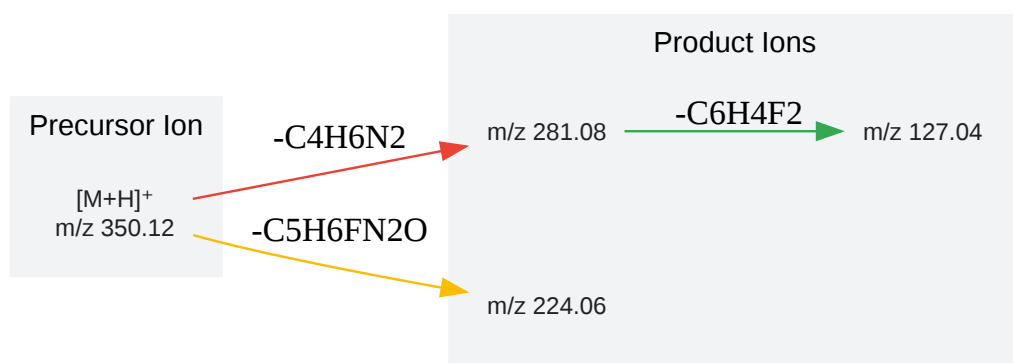
Voriconazole EP Impurity D: The expected protonated molecule $[M+H]^+$ for Voriconazole EP Impurity D is m/z 350.1229, corresponding to the molecular formula $C_{16}H_{15}F_3N_5O^+$.

Voriconazole EP Impurity D-d3: The deuterated analogue will exhibit a protonated molecule $[M+H]^+$ at m/z 353.1418, indicating the incorporation of three deuterium atoms.

The fragmentation pattern of Voriconazole EP Impurity D is expected to be very similar to that of Voriconazole. Key fragment ions arise from the cleavage of the side chain. Based on published data for Voriconazole, the major fragment ions are observed at m/z 281, 224, and 127. For the d3 analogue, a mass shift of +3 would be expected for fragments containing the

deuterated group. Analysis of Voriconazole-d3 has shown that two key fragments are shifted by 3 m/z, suggesting the deuteration is on a stable part of the molecule that is retained in these fragments, most likely one of the methyl groups.

Proposed MS/MS Fragmentation of Voriconazole EP Impurity D



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Caption: Key fragmentation pathways for Voriconazole EP Impurity D.

Table 2: High-Resolution Mass Spectrometry Data

Compound	Expected $[M+H]^+$ (m/z)	Key Fragment Ions (m/z)
Voriconazole EP Impurity D	350.1229	281.08, 224.06, 127.04
Voriconazole EP Impurity D-d3	353.1418	284.10, 227.08, 127.04

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: 1D and 2D NMR

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
- Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Experiments:
 - 1D NMR: ¹H and ¹³C{¹H} spectra.
 - 2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon connectivities.

Data Interpretation

The ¹H and ¹³C NMR spectra of Voriconazole EP Impurity D will be very similar to those of Voriconazole, with subtle differences in chemical shifts due to the different stereochemistry at the chiral centers. A key diagnostic signal is the chemical shift of the methyl group protons. In Voriconazole, this appears around δ 1.14 ppm, while in its diastereomer (the RR/SS pair), it is shifted downfield to approximately δ 1.49 ppm. For Voriconazole EP Impurity D (the 2S,3R enantiomer), the methyl proton signal is expected to be in a similar region to that of Voriconazole (the 2R,3S enantiomer).

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
-CH ₃	~1.1-1.2	Doublet
-CH-	~3.7-3.8	Quartet
-CH ₂ -	~4.6-4.8	AB quartet
Aromatic-H	~7.0-8.0	Multiplets
Triazole-H	~7.8, ~8.2	Singlets
Pyrimidine-H	~8.8, ~9.0	Doublets

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₃	~14
-CH-	~40
-CH ₂ -	~56
C-OH	~78
Aromatic/Heteroaromatic C	~110-165

For **Voriconazole EP Impurity D-d3**, the ¹H NMR spectrum would show a significant reduction or complete disappearance of the signal corresponding to the deuterated methyl group. The ¹³C NMR spectrum would show the corresponding carbon signal as a multiplet with a lower intensity due to coupling with deuterium.

Conclusion

The comprehensive structural elucidation of Voriconazole EP Impurity D and its d3-labeled analogue is achievable through a systematic analytical approach. High-resolution mass spectrometry confirms the elemental composition and provides valuable fragmentation data, while a suite of 1D and 2D NMR experiments allows for the unambiguous assignment of the

chemical structure and stereochemistry. The information presented in this guide serves as a valuable resource for researchers and scientists involved in the quality control and development of Voriconazole. The use of a well-characterized d3-labeled internal standard is paramount for the accurate quantification of this impurity, ultimately contributing to the safety and quality of the final pharmaceutical product.

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